N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include hydrazine hydrate, acetic anhydride, and pyridine. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for oxadiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine
- N-(3-Methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine
- N-(4-Methoxy-3-methylphenyl)-5-(2-pyridinyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-(4-Methoxy-3-methylphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the pyridinyl moiety, may confer distinct properties compared to other oxadiazole derivatives.
Properties
CAS No. |
1092332-35-8 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(4-methoxy-3-methylphenyl)-5-pyridin-3-yl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H14N4O2/c1-10-8-12(5-6-13(10)20-2)17-15-19-18-14(21-15)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,17,19) |
InChI Key |
OJDGTSPXTPDNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NN=C(O2)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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